molecular formula C18H16FN3O3 B12503342 N-(3-fluoro-4-methoxyphenyl)-2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide

N-(3-fluoro-4-methoxyphenyl)-2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide

Cat. No.: B12503342
M. Wt: 341.3 g/mol
InChI Key: AXTXQNVWILZFJP-UHFFFAOYSA-N
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Description

N-(3-fluoro-4-methoxyphenyl)-2-(2-methyl-4-oxoquinazolin-3-yl)acetamide is a synthetic organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluoro-4-methoxyphenyl)-2-(2-methyl-4-oxoquinazolin-3-yl)acetamide typically involves the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate reagents.

    Introduction of the Acetamide Group: The acetamide group can be introduced through acylation reactions using acetic anhydride or acetyl chloride.

    Substitution Reactions:

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluoro-4-methoxyphenyl)-2-(2-methyl-4-oxoquinazolin-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of reduced quinazolinone derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone N-oxides, while reduction may produce dihydroquinazolinones.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-fluoro-4-methoxyphenyl)-2-(2-methyl-4-oxoquinazolin-3-yl)acetamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease pathways.

    Receptor Binding: It may bind to receptors on cell surfaces, modulating cellular responses.

    Signal Transduction: The compound may affect intracellular signaling pathways, leading to changes in gene expression and cellular behavior.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds with similar quinazolinone cores but different substituents.

    Fluoroaromatic Compounds: Compounds with fluorinated aromatic rings.

    Methoxyphenyl Derivatives: Compounds with methoxy-substituted phenyl groups.

Uniqueness

N-(3-fluoro-4-methoxyphenyl)-2-(2-methyl-4-oxoquinazolin-3-yl)acetamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C18H16FN3O3

Molecular Weight

341.3 g/mol

IUPAC Name

N-(3-fluoro-4-methoxyphenyl)-2-(2-methyl-4-oxoquinazolin-3-yl)acetamide

InChI

InChI=1S/C18H16FN3O3/c1-11-20-15-6-4-3-5-13(15)18(24)22(11)10-17(23)21-12-7-8-16(25-2)14(19)9-12/h3-9H,10H2,1-2H3,(H,21,23)

InChI Key

AXTXQNVWILZFJP-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1CC(=O)NC3=CC(=C(C=C3)OC)F

Origin of Product

United States

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